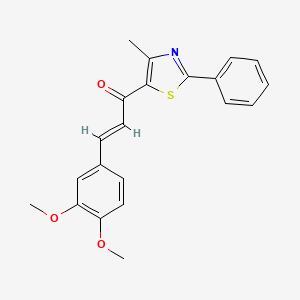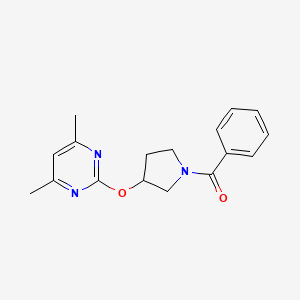
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The efficiency, yield, and environmental impact of the synthesis process are often important considerations .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that a compound undergoes. This can include studying the kinetics of the reaction (how fast it occurs), the thermodynamics (the energy changes involved), and the mechanism (the step-by-step process by which the reaction occurs) .Physical and Chemical Properties Analysis
This involves measuring properties such as the compound’s density, refractive index, electrical and thermal conductivity, and various spectroscopic properties .Wissenschaftliche Forschungsanwendungen
- Pyrimidinderivate zeigen häufig antibakterielle und antifungale Wirkungen. Forscher haben das antimikrobielle Potenzial dieser Verbindung gegen verschiedene Krankheitserreger untersucht. Ihr Wirkmechanismus und ihre Wirksamkeit bei der Hemmung des bakteriellen und fungalen Wachstums sind von Interesse .
- Angesichts der Bedeutung von Pyrimidinen in parasitären Organismen wurde diese Verbindung auf ihre antiparasitären Eigenschaften hin untersucht. Forscher untersuchen ihre Auswirkungen auf Protozoenparasiten, Helminthen und andere parasitäre Arten .
- Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten. Wissenschaftler haben untersucht, ob diese Verbindung entzündungshemmende Eigenschaften besitzt. Das Verständnis ihrer Auswirkungen auf entzündungsfördernde Signalwege und die Zytokinregulation ist unerlässlich .
- Pyrimidin-Analoga zeigen häufig Antikrebsaktivität. Forscher untersuchen, ob diese Verbindung Krebszellen selektiv angreifen, die Proliferation hemmen oder Apoptose induzieren kann. Ihr Potenzial als Chemotherapeutikum ist ein spannender Forschungszweig .
- Antioxidantien schützen Zellen vor oxidativem Schaden. Studien untersuchen, ob diese Verbindung als Antioxidans wirkt, freie Radikale scavengt und oxidativen Stress reduziert. Ihre potenzielle Rolle bei der Vorbeugung altersbedingter Krankheiten ist von Interesse .
- Pyrimidine wurden in Herbiziden eingesetzt, da sie sich auf das Pflanzenwachstum auswirken. Forscher beurteilen, ob diese Verbindung zu einem effektiven Herbizid entwickelt werden kann, das bestimmte Pflanzenarten gezielt bekämpft und gleichzeitig die Umweltbelastung minimiert .
Antibakterielle und Antifungale Eigenschaften
Antiparasitäre Aktivität
Entzündungshemmende Wirkungen
Antikrebs-Potenzial
Antioxidative Eigenschaften
Entwicklung von Herbiziden
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-10-13(2)19-17(18-12)22-15-8-9-20(11-15)16(21)14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMKBYRDBJBJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide](/img/structure/B2455502.png)
![3-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2455503.png)
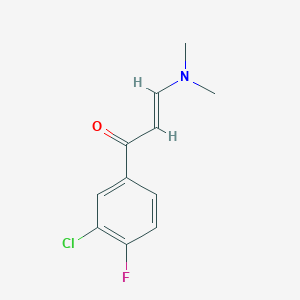
![N-(3,5-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2455506.png)

![N-(2,5-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2455508.png)
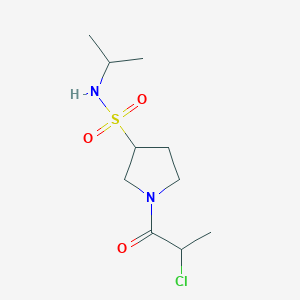
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2455510.png)
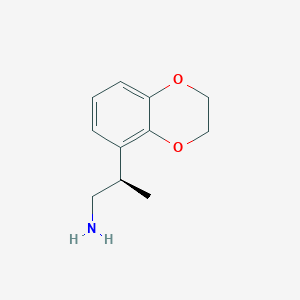
![3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione](/img/structure/B2455517.png)

